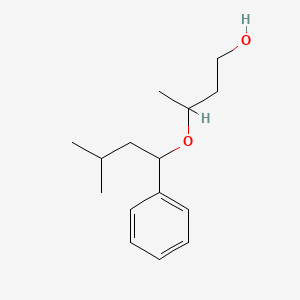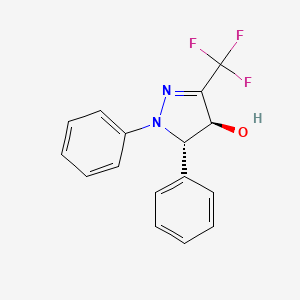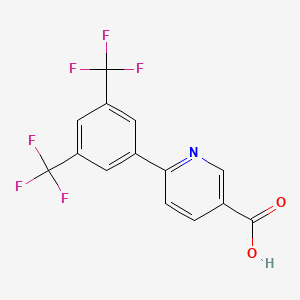
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-(3,5-bis(trifluorométhyl)phényl)nicotinique est un composé organique caractérisé par la présence d'une fraction acide nicotinique substituée par un groupe 3,5-bis(trifluorométhyl)phényl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 6-(3,5-bis(trifluorométhyl)phényl)nicotinique implique généralement les étapes suivantes :
Couplage croisé catalysé par le palladium : Le précurseur 6-(3,5-bis(trifluorométhyl)phényl)pyridin-3-ol est obtenu par une réaction de couplage croisé catalysée par le palladium entre le 6-bromo-3-pyridinol et l'acide 3,5-bis(trifluorométhyl)phénylboronique en conditions de micro-ondes.
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
L'acide 6-(3,5-bis(trifluorométhyl)phényl)nicotinique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
L'acide 6-(3,5-bis(trifluorométhyl)phényl)nicotinique a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que candidat médicament en raison de ses caractéristiques structurelles uniques et de son activité biologique.
Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules plus complexes, notamment de produits pharmaceutiques et de produits agrochimiques.
Science des matériaux : Le groupe phényle fluoré du composé confère des propriétés souhaitables telles qu'une lipophilie et une stabilité accrues, ce qui le rend utile dans le développement de nouveaux matériaux.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 6-(3,5-bis(trifluorométhyl)phényl)nicotinique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes trifluorométhyle améliorent la capacité du composé à interagir avec des poches hydrophobes dans les protéines, ce qui peut inhiber ou moduler leur activité . Cette interaction peut entraîner divers effets biologiques, selon la cible et la voie spécifiques impliquées.
Applications De Recherche Scientifique
6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s fluorinated phenyl group imparts desirable properties such as increased lipophilicity and stability, making it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)-nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N′-Bis[3,5-bis(trifluorométhyl)phényl]thiourée : Ce composé partage le motif 3,5-bis(trifluorométhyl)phényl et est largement utilisé pour promouvoir les transformations organiques.
Acide 3,5-bis(trifluorométhyl)phénylboronique : Un autre composé avec le même motif phényl, utilisé dans diverses réactions de couplage.
Unicité
L'acide 6-(3,5-bis(trifluorométhyl)phényl)nicotinique est unique en raison de sa combinaison de la fraction acide nicotinique avec le groupe 3,5-bis(trifluorométhyl)phényl. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans plusieurs domaines.
Propriétés
Numéro CAS |
887976-37-6 |
|---|---|
Formule moléculaire |
C14H7F6NO2 |
Poids moléculaire |
335.20 g/mol |
Nom IUPAC |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H7F6NO2/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)11-2-1-7(6-21-11)12(22)23/h1-6H,(H,22,23) |
Clé InChI |
MMTVUCXSTASRFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


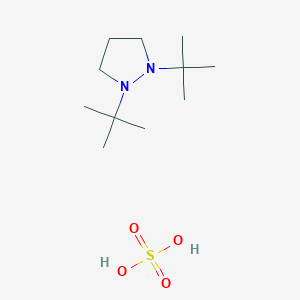
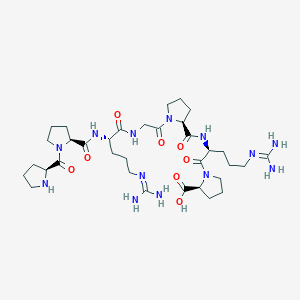
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
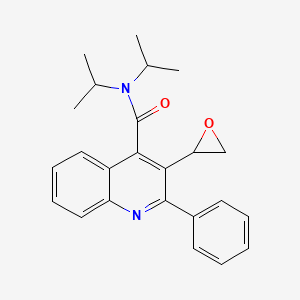
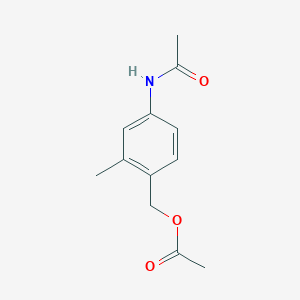
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
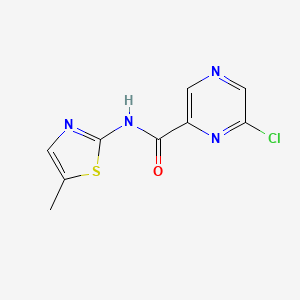
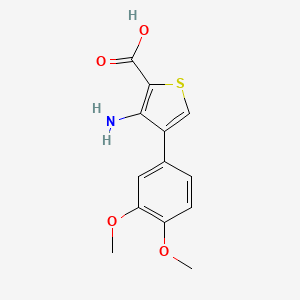

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
